molecular formula C19H17ClN2O4 B3471709 3-Chloro-4-(4-ethoxyanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione

3-Chloro-4-(4-ethoxyanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione

Cat. No.: B3471709
M. Wt: 372.8 g/mol
InChI Key: KCYHTYWJNMAOFK-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-[(4-ethoxyphenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione” is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains chloro, ethoxy, and methoxy groups attached to phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a heterocyclic aromatic ring, and two phenyl rings substituted with ethoxy, methoxy, and amino groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in various reactions such as acylation or alkylation. The pyrrole ring, being aromatic, might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of polar functional groups like ethoxy, methoxy, and amino groups would likely make it polar and potentially soluble in polar solvents .

Safety and Hazards

As with any chemical compound, handling “3-chloro-4-[(4-ethoxyphenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione” should be done with appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications of this compound could be vast, given the wide range of activities exhibited by pyrrole-containing compounds. It could be interesting to explore its potential uses in medicinal chemistry .

Properties

IUPAC Name

3-chloro-4-(4-ethoxyanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-3-26-13-10-8-12(9-11-13)21-17-16(20)18(23)22(19(17)24)14-6-4-5-7-15(14)25-2/h4-11,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYHTYWJNMAOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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